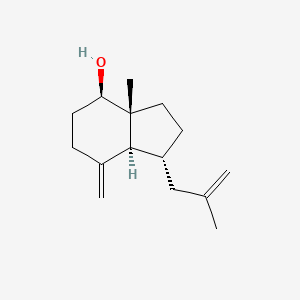
4(15),11-Oppositadien-1-ol
Vue d'ensemble
Description
4(15),11-Oppositadien-1-ol is a natural product found in Torilis japonica . It has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol . The compound is an oil-type sesquiterpenoid .
Molecular Structure Analysis
The IUPAC name for 4(15),11-Oppositadien-1-ol is (1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol . The compound has a complex structure with four defined atom stereocenters .Physical And Chemical Properties Analysis
4(15),11-Oppositadien-1-ol has a molecular weight of 220.35 g/mol and a molecular formula of C15H24O . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is oil-type and has a rotatable bond count of 2 .Applications De Recherche Scientifique
. It is typically extracted from the roots of , a plant known for its aromatic properties. .
Antioxidant Activity
This compound has been identified for its potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders . The presence of 4(15),11-Oppositadien-1-ol in certain plants suggests it may contribute to their overall antioxidant capacity.
Neuroprotective Potential
Research has indicated that plant-based antioxidants can play a significant role in the prevention and treatment of neurodegenerative diseases . Given the antioxidant properties of 4(15),11-Oppositadien-1-ol , it may offer neuroprotective effects, potentially inhibiting the progression of conditions such as Alzheimer’s and Parkinson’s disease.
Signaling Pathways Inhibition
The compound’s solvent format is intended for use as signaling inhibitors, which implies its potential application in studies investigating biological activities or pharmacological actions. This could be particularly relevant in cancer research, where the inhibition of certain signaling pathways is a common therapeutic strategy .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVNRJLLBUWVCO-TUVASFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CCC2(C1C(=C)CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(15),11-Oppositadien-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



